6'-Chloro-2',3'-difluoroacetophenone chemical properties
6'-Chloro-2',3'-difluoroacetophenone chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 6'-Chloro-2',3'-difluoroacetophenone
Introduction: 6'-Chloro-2',3'-difluoroacetophenone is a halogenated aromatic ketone whose specific experimental data is not extensively documented in publicly accessible literature. However, its structural motifs—a difluorinated phenyl ring and a chloroacetyl group—are prevalent in medicinal chemistry and materials science. This guide, therefore, leverages established chemical principles and extrapolates data from structurally analogous compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the predicted physicochemical properties, a robust synthetic strategy, expected spectral characteristics, and the potential reactivity and applications of this compound, offering a predictive yet scientifically grounded resource for its synthesis and use.
Predicted Physicochemical Properties
The physical and chemical properties of a molecule are critical for designing synthetic routes, purification strategies, and formulation protocols. While experimental data for 6'-Chloro-2',3'-difluoroacetophenone is scarce, we can predict its properties based on trends observed in similar halogenated acetophenones. The presence of two fluorine atoms and one chlorine atom is expected to significantly influence its melting point, boiling point, and solubility compared to unsubstituted acetophenone.
| Property | Predicted Value | Rationale & Comparative Insights |
| Molecular Formula | C₈H₅ClF₂O | Derived from the chemical structure. |
| Molecular Weight | 190.57 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Melting Point | 40 - 55 °C | Solid at room temperature is expected. For comparison, 2-Chloro-2',4'-difluoroacetophenone has a melting point of 44-48 °C. The substitution pattern on the target molecule may result in a slightly different crystal lattice energy. |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Halogenation generally increases the boiling point due to increased molecular weight and polarizability. 2',6'-Dichloro-3'-fluoroacetophenone has a predicted boiling point of 228 °C[1]. |
| Appearance | White to light-yellow or brown crystalline solid | Based on analogous compounds like 2-Chloro-2',4'-difluoroacetophenone, which appears as a light yellow to brown powder or crystal[2]. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) | The hydrophobic aromatic ring and halogens make it poorly soluble in water. The predicted water solubility for the related 2',6'-dichloro-3'-fluoroacetophenone is extremely low[1]. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The presence of three halogen atoms suggests a significant lipophilic character. The predicted LogKow for 2',6'-dichloro-3'-fluoroacetophenone is 2.97[1]. |
Synthesis and Mechanistic Considerations: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing 6'-Chloro-2',3'-difluoroacetophenone is the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3][4]
Causality Behind Experimental Choices
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Reactants: 1,2-difluorobenzene is the aromatic substrate. Chloroacetyl chloride serves as the acylating agent, providing the chloroacetyl moiety.
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Catalyst: A strong Lewis acid like AlCl₃ is essential. It coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion (or a reactive complex), which is necessary to overcome the deactivating effect of the fluorine substituents on the aromatic ring.[5] A stoichiometric amount of the catalyst is often required because the ketone product can form a stable complex with the Lewis acid, inhibiting its catalytic turnover.[3][6]
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Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to dissolve the reactants and facilitate the reaction while remaining unreactive under the strong acidic conditions.
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Temperature: The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.
Regioselectivity
The directing effects of the two fluorine atoms on the benzene ring are crucial. Both are ortho-, para-directing but also deactivating. In 1,2-difluorobenzene, electrophilic attack is most likely to occur at the positions para to each fluorine atom (positions 4 and 5). However, steric hindrance between the incoming electrophile and the adjacent fluorine at position 2 may favor substitution at position 4, leading to 3',4'-difluoroacetophenone derivatives. To obtain the desired 2',3'-difluoro substitution pattern on the product, the starting material must be 1,2,3-trifluorobenzene, or a more complex, multi-step synthesis would be required. For the purpose of this guide, we will assume the acylation of 1,2-difluorobenzene and discuss the primary expected product. The formation of the 6'-chloro isomer would arise from the acylation of 1-chloro-2,3-difluorobenzene.
Let's visualize the intended synthesis pathway for 6'-Chloro-2',3'-difluoroacetophenone via Friedel-Crafts acylation.
Caption: Proposed Friedel-Crafts acylation synthesis pathway.
Experimental Protocol (Self-Validating System)
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Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
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Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane (DCM) under nitrogen. Cool the suspension to 0 °C using an ice bath.
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Reagent Addition: Add chloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. Allow the mixture to stir for 15 minutes.
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Substrate Addition: Dissolve 1-chloro-2,3-difluorobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-16 hours.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Work-up: Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Predicted Spectral Analysis
Spectral analysis is indispensable for structural elucidation and purity confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.
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-CH₂Cl Group: A sharp singlet peak is predicted around δ 4.5-4.8 ppm . The deshielding is due to the adjacent carbonyl group and the chlorine atom.
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Aromatic Protons: The three protons on the aromatic ring will appear in the range of δ 7.0-8.0 ppm . They will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The proton ortho to the carbonyl group will be the most downfield.
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¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A peak is expected around δ 188-192 ppm .
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Methylene Carbon (-CH₂Cl): A peak should appear around δ 45-50 ppm .
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Aromatic Carbons: Six distinct signals are expected between δ 110-165 ppm . The carbons directly bonded to fluorine will show large C-F coupling constants and will be significantly downfield.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[7]
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C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted around 1690-1710 cm⁻¹ , characteristic of an aryl ketone.
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Aromatic C=C Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.
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C-F Stretches: Strong absorption bands are expected in the 1200-1300 cm⁻¹ region.
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C-Cl Stretch: A band in the lower frequency region, typically 700-850 cm⁻¹ .
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Aromatic C-H Stretches: Peaks observed just above 3000 cm⁻¹ .
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 190. A characteristic M+2 peak at m/z 192 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
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Fragmentation: A prominent fragment would be the loss of the -CH₂Cl group (m/z 49/51), resulting in an acylium ion at m/z 141.
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Reactivity and Potential Applications
The chemical reactivity of 6'-Chloro-2',3'-difluoroacetophenone is dictated by its three key features: the chloroacetyl group, the carbonyl group, and the electron-deficient aromatic ring.
Reactivity Profile
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α-Chloro Ketone: The α-chloro position is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups (e.g., amines, azides, thiols), making it a versatile building block for more complex molecules. For instance, reaction with 1,2,4-triazole could yield an intermediate similar to that used in the synthesis of antifungal agents like Fluconazole.[8]
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Carbonyl Group: The ketone can undergo standard carbonyl chemistry, including reduction to a secondary alcohol, reductive amination, or condensation reactions like the Claisen condensation to form β-ketoesters.[9]
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Aromatic Ring: The combined electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the acetyl group make the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the fluoro and chloro groups.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS#:86404-63-9 | 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | Chemsrc [chemsrc.com]
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